5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Medicinal Chemistry Fluorescent Probe Design Organic Synthesis

Regioisomer mix-ups with 4,7-sulfonyl chloride (CBD-Cl) cause synthetic route failure. This 5-chloro-4-sulfonyl chloride isomer is the validated building block for HIF-2α/ARNT PPI inhibitors (Kd 81 nM, >60× selectivity) and neurological disorder leads (WO 2003051879). Confirm identity by melting point (73-75°C; wrong isomer 86-90°C) upon receipt. • HIF-2α inhibitor scaffold: Co-crystal PDB 4GS9 confirms binding mode • Bifunctional handle: Sequential -SO₂Cl sulfonamidation then 5-Cl nucleophilic substitution • CNS lead entry: Patent-validated intermediate for neurological disorder programs

Molecular Formula C6H2Cl2N2O3S
Molecular Weight 253.06 g/mol
CAS No. 175203-78-8
Cat. No. B061683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
CAS175203-78-8
Molecular FormulaC6H2Cl2N2O3S
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H
InChIKeyZFBZICACMDZKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride — Identity & Procurement Profile


5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (synonym: 5-chlorobenzofurazan-4-sulfonyl chloride) is a heteroaromatic sulfonyl chloride with the molecular formula C₆H₂Cl₂N₂O₃S and a molecular weight of 253.06 g·mol⁻¹ [1]. The compound belongs to the 2,1,3-benzoxadiazole (benzofurazan) class and features two electrophilic centers: a sulfonyl chloride group at position 4 and a chlorine substituent at position 5 of the fused bicyclic ring system . This specific 5-chloro-4-sulfonyl chloride substitution pattern distinguishes it from the more widely commercialized 4-chloro-7-sulfonyl chloride regioisomer (CBD-Cl, CAS 142246-48-8) and defines its utility as a bifunctional building block in medicinal chemistry and fluorescent probe development .

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: Lack of Generic Substitutes


Benzoxadiazole sulfonyl chlorides are not functionally interchangeable. The position of the chlorine and sulfonyl chloride substituents on the bicyclic core directly governs both the electronic character of the aromatic system and the steric environment around the reactive sulfonyl chloride center [1]. The 5-chloro-4-sulfonyl chloride pattern places the electron-withdrawing chlorine para to the furazan oxygen and ortho to the sulfonyl chloride, creating a distinct reactivity profile compared to the 4-chloro-7-sulfonyl chloride regioisomer (CBD-Cl), where the chlorine is ortho to the furazan oxygen and para to the sulfonyl chloride . These regioisomeric differences translate into divergent outcomes in nucleophilic aromatic substitution sequences and cross-coupling reactions, as well as in the photophysical properties of derived fluorophores [2]. Procurement of the incorrect regioisomer or a non-chlorinated analog risks failure of the intended synthetic route and loss of the specific biological activity profile documented for this substitution pattern.

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride vs. Analogs: Key Differentiation Evidence


Regioisomeric Substitution Pattern vs. CBD-Cl

The target compound carries chlorine at position 5 and the sulfonyl chloride at position 4 of the benzoxadiazole core. This contrasts with the commercially predominant analog 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CBD-Cl, CAS 142246-48-8), which places chlorine at position 4 and the sulfonyl chloride at position 7 . In the target compound, the chlorine is para to the furazan oxygen (O1) and ortho to the –SO₂Cl group, whereas in CBD-Cl the chlorine is ortho to the furazan oxygen and para to –SO₂Cl . This regioisomerism produces different electron density distributions: the target compound has a computed XLogP3 of 1.8 and a topological polar surface area of 81.4 Ų, reflecting the distinct spatial arrangement of polar and lipophilic domains .

Medicinal Chemistry Fluorescent Probe Design Organic Synthesis

Melting Point Differentiation from CBD-Cl and Parent Compound

The target compound exhibits a melting point of 73–75°C (lit. 73°C) . This is substantially lower than the 4,7-regioisomer CBD-Cl, which melts at 86–90°C (lit.) , and slightly lower than the non-chlorinated parent 2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS 114322-14-4), which melts at 75–78°C [1]. The 13–17°C depression relative to CBD-Cl arises from the different crystal packing dictated by the altered substitution geometry and provides a simple, definitive identity test to distinguish the two regioisomers upon receipt.

Quality Control Solid-State Characterization Procurement Specification

Validated HIF-2α Inhibitor Building Block with Co-crystal Structure

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is the specific sulfonyl chloride building block used to prepare the benzoxadiazole antagonist series in the seminal HIF-2α inhibitor program reported by Rogers et al. (J. Med. Chem. 2013, 56, 1739–1747) [1]. In this work, the compound was coupled with sterically and electronically diverse anilines to generate a library of benzoxadiazole-sulfonamide ligands that bind the internal cavity of the HIF-2α PAS-B domain. The co-crystal structure of the HIF-2α/ARNT heterodimer with a benzoxadiazole antagonist derived from this scaffold is deposited as PDB 4GS9 [2]. The 5-chloro substitution pattern was essential for achieving the correct binding pose; the regioisomeric 4-chloro-7-sulfonyl chloride analog (CBD-Cl) would yield sulfonamides with a reversed orientation of the chlorine and sulfonamide groups, incompatible with the PAS-B binding pharmacophore . The compound is further cited in Coulton et al. (PCT Int. Appl., 2003) for the preparation of neurological disorder inhibitors .

Cancer Therapeutics HIF-2α Inhibition Structure-Activity Relationship

Purity Specifications Across Commercial Suppliers

The target compound is commercially available at a certified purity of 97% from Thermo Scientific Maybridge (assay percent range: 97%) and from Matrix Scientific at 97% . The closely related CBD-Cl is also available at ≥97% (T) from multiple vendors including Chemodex and TCI , and the unsubstituted parent 2,1,3-benzoxadiazole-4-sulfonyl chloride is supplied at 97% by Thermo Scientific . Therefore, purity is not a differentiating factor among these sulfonyl chlorides. However, the target compound is specifically supplied in amber glass bottles under inert atmosphere, reflecting its moisture sensitivity, and should be stored long-term at 2–8°C under argon .

Quality Assurance Procurement Benchmarking Analytical Chemistry

Bifunctional Reactivity: Dual Electrophilic Centers

The target compound contains two electrophilic sites that can be addressed sequentially: the sulfonyl chloride (–SO₂Cl) at position 4, which reacts rapidly with amines to form sulfonamides, and the chlorine at position 5, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing benzoxadiazole ring [1]. This enables a two-step derivatization strategy where the sulfonyl chloride is first reacted with an amine nucleophile, followed by displacement of the 5-chloro substituent with a second nucleophile. The commercial 4,7-regioisomer CBD-Cl also offers bifunctional reactivity, but with reversed positioning of the two electrophilic centers, leading to different regiochemical outcomes in sequential functionalization . The target compound's specific arrangement is preferred when the sulfonamide linkage must be proximal to the benzoxadiazole C4 position for optimal fluorescent or biological properties .

Fluorescent Labeling Cross-linking Reagent Stepwise Functionalization

Lack of Direct Analogs: No Methyl or Fluoro Congener Available

Among commercially cataloged benzoxadiazole-4-sulfonyl chlorides, the closest potential substitutes—5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS 1152431-76-9) and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS 91366-64-2)—differ from the target compound in their C5 substituent (methyl or H instead of Cl) or in the position of the sulfonyl chloride group (C4 vs. C7 for the fluoro analog) . The 5-methyl analog introduces an electron-donating group in place of the electron-withdrawing chlorine, altering the benzoxadiazole ring electronics and SNAr reactivity. The 5,7-dimethyl analog (CAS not widely commercialized) replaces chlorine with methyl at both positions. No commercially available analog replicates the exact 5-chloro-4-sulfonyl chloride pattern with a different halogen or substituent at position 5 . This limited chemical space means that the target compound occupies a unique position at the intersection of bifunctional electrophilicity and electron-deficient aromatic character, with no direct drop-in replacement.

Chemical Space Analog Availability Procurement Substitution Risk

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: Key Application Scenarios


HIF-2α PAS-B Antagonist Libraries for Oncology

This compound is the validated sulfonyl chloride building block for constructing benzoxadiazole-sulfonamide inhibitors of the HIF-2α/ARNT protein–protein interaction. The Rogers et al. (2013) SAR study demonstrated that coupling this sulfonyl chloride with diverse anilines generated antagonists that bind the HIF-2α PAS-B internal cavity, with the most potent analogs exhibiting Kd values of 81 nM and >60-fold selectivity over HIF-1α [1]. The co-crystal structure PDB 4GS9 confirms the binding mode of the benzoxadiazole-sulfonamide scaffold derived from this building block [2]. Researchers in clear cell renal cell carcinoma and other HIF-2α-driven cancer programs should prioritize this specific regioisomer for inhibitor library synthesis.

Dual-Functional Fluorescent Probes via Sequential Derivatization

The 5-chloro-4-sulfonyl chloride pattern enables two-step construction of fluorescent conjugates: first, sulfonamide formation at the –SO₂Cl group with an amine-containing biomolecule or linker; second, nucleophilic aromatic substitution at the 5-chloro position with a thiol or amine to install a second functional element (e.g., a solubility-enhancing group, a second fluorophore, or a targeting ligand) [1]. This sequential derivatization strategy is distinct from that available with the 4,7-regioisomer CBD-Cl, where the order of reactivity and the spatial relationship between the two attachment points differ [2].

Neurological Disorder Therapeutics: Patent-Validated Building Block

The Coulton et al. PCT application (WO 2003051879, 2003) specifically cites 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride as an intermediate in the preparation of inhibitors for the treatment of neurological disorders [1]. While detailed biological data remain proprietary, this patent validation provides a documented entry point for CNS drug discovery programs seeking structurally novel benzoxadiazole-based leads. The 5-chloro substitution is structurally explicit in the patent claims, meaning that procurement of the correct regioisomer is essential for freedom-to-operate and reproducibility of the disclosed synthetic routes.

QC Reference Standard for Regioisomer Identity Verification

Because the target compound (mp 73–75°C) and its 4,7-regioisomer CBD-Cl (mp 86–90°C) share identical molecular formula (C₆H₂Cl₂N₂O₃S) and molecular weight (253.06 g·mol⁻¹), they cannot be distinguished by LC-MS alone [1]. Melting point determination provides a simple, rapid identity confirmation: a melting point of 73–75°C is consistent with the desired 5-chloro-4-sulfonyl chloride, while 86–90°C indicates the wrong regioisomer [2]. Analytical laboratories and procurement QC workflows should incorporate melting point as a primary identity check for this compound upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.